6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[118002,1004,9014,19]henicosa-9,11-dien-17-one is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure through a series of cyclization reactions. Key steps include:
Cyclization: Formation of the pentacyclic core using a Diels-Alder reaction.
Functional Group Addition: Introduction of hydroxyl and methyl groups through selective functionalization reactions.
Oxidation/Reduction: Adjusting the oxidation state of specific carbon atoms to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Reaction conditions are carefully controlled to ensure reproducibility and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride).
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can revert these groups back to alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system for studying complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.
Biology
In biological research, derivatives of this compound are explored for their potential bioactivity. Studies focus on their interactions with biological macromolecules and their effects on cellular processes.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be leveraged to design drugs with specific biological targets.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism by which 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the methyl groups may influence the compound’s hydrophobic interactions. Pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one
- 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-ol
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its pentacyclic structure. Compared to similar compounds, it may exhibit distinct reactivity and biological activity due to these structural features.
This detailed overview provides a comprehensive understanding of 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[118002,1004,9014,19]henicosa-9,11-dien-17-one, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
6-(1,2-dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-17-15-19(25(32)27(4,5)33)34-20-16-30(8)18(24(17)20)9-10-22-28(6)13-12-23(31)26(2,3)21(28)11-14-29(22,30)7/h9-10,17,19-22,25,32-33H,11-16H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQEWOYCZTQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.